LPA receptor antagonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1186371-31-2 |

|---|---|

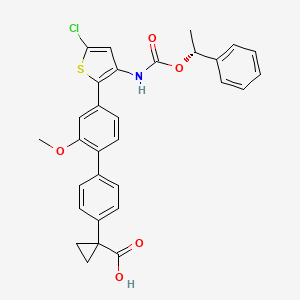

Molecular Formula |

C30H26ClNO5S |

Molecular Weight |

548.0 g/mol |

IUPAC Name |

1-[4-[4-[5-chloro-3-[[(1R)-1-phenylethoxy]carbonylamino]thiophen-2-yl]-2-methoxyphenyl]phenyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C30H26ClNO5S/c1-18(19-6-4-3-5-7-19)37-29(35)32-24-17-26(31)38-27(24)21-10-13-23(25(16-21)36-2)20-8-11-22(12-9-20)30(14-15-30)28(33)34/h3-13,16-18H,14-15H2,1-2H3,(H,32,35)(H,33,34)/t18-/m1/s1 |

InChI Key |

LYIMNTCVYUXJEZ-GOSISDBHSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)OC(=O)NC2=C(SC(=C2)Cl)C3=CC(=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O)OC |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)NC2=C(SC(=C2)Cl)C3=CC(=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of LPA Receptor Antagonist-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts pleiotropic effects on a wide range of cellular processes, including proliferation, migration, and survival.[1][2][3] These effects are mediated through a family of G protein-coupled receptors (GPCRs), of which the LPA receptor-1 (LPA1), also known as EDG2, is a key member.[2][4] The LPA1 receptor is implicated in the pathophysiology of numerous diseases, most notably fibrotic conditions such as idiopathic pulmonary fibrosis (IPF).[5][6][7] Consequently, the development of selective LPA1 receptor antagonists has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of LPA1 receptor antagonists, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The LPA1 Signaling Cascade

LPA1 receptor activation by its endogenous ligand, LPA, initiates a cascade of intracellular signaling events through its coupling to heterotrimeric G proteins. The LPA1 receptor primarily couples to three families of G proteins: Gαi/o, Gαq/11, and Gα12/13.[1][8] This coupling triggers distinct downstream effector pathways, leading to a diverse array of cellular responses.

Gαi/o Pathway:

Activation of the Gαi/o pathway by LPA1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] More prominently, the βγ subunits of Gαi/o can activate the Phosphoinositide 3-kinase (PI3K)-Akt signaling cascade, which is crucial for cell survival and proliferation.[8][9] The Gαi/o pathway also activates the Ras-MAPK (mitogen-activated protein kinase) cascade, further contributing to cell proliferation and differentiation.[8]

Gαq/11 Pathway:

Coupling of the LPA1 receptor to the Gαq/11 family of G proteins activates phospholipase C (PLC).[1][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1] The subsequent increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which modulates a variety of cellular processes.

Gα12/13 Pathway:

The Gα12/13 pathway is primarily associated with the regulation of the actin cytoskeleton. Upon activation by the LPA1 receptor, Gα12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[1][10] Activated RhoA promotes the formation of stress fibers and focal adhesions through the activation of Rho-associated kinase (ROCK), leading to changes in cell shape, migration, and contraction.[6][10]

Mechanism of Action of LPA1 Receptor Antagonists

LPA1 receptor antagonists are molecules that bind to the LPA1 receptor but do not elicit a biological response. Instead, they block or dampen the effects of the endogenous agonist, LPA.[11] The primary mechanism of action for most LPA1 antagonists is competitive antagonism, where the antagonist molecule competes with LPA for the same binding site on the receptor.[11] By occupying the binding pocket, the antagonist prevents LPA from binding and activating the receptor, thereby inhibiting the downstream signaling cascades.[11]

Some LPA1 antagonists have also been shown to exhibit inverse agonism.[12] In this case, the antagonist not only blocks the action of the agonist but also reduces the basal, or constitutive, activity of the receptor in the absence of an agonist.[12]

The therapeutic effects of LPA1 receptor antagonists in diseases like pulmonary fibrosis are attributed to the inhibition of pro-fibrotic processes.[5][6] By blocking LPA1 signaling, these antagonists can reduce fibroblast recruitment and proliferation, decrease the production of extracellular matrix components, and limit vascular leakage, all of which contribute to the attenuation of fibrotic progression.[5][6][7]

Quantitative Data on LPA1 Receptor Antagonists

The potency and selectivity of LPA1 receptor antagonists are determined through various in vitro assays. The following tables summarize key quantitative data for several well-characterized LPA1 antagonists.

| Compound | Assay Type | Species | IC50 (nM) | Ki (µM) | Kb (nM) | Reference |

| AM966 | Calcium Mobilization | Human | 17 | [10][13] | ||

| Chemotaxis (A2058 cells) | Human | 138 | [10] | |||

| Chemotaxis (IMR-90 cells) | Human | 182 | [10] | |||

| BMS-986020 | BSEP Inhibition | 4800 | [8][14] | |||

| MRP4 Inhibition | 6200 | [8][14] | ||||

| MDR3 Inhibition | 7500 | [8][14] | ||||

| BMS-986278 | LPA1 Binding | Human | 6.9 | [2][5] | ||

| BSEP Inhibition | >100,000 | [15] | ||||

| MDR3 Inhibition | >100,000 | [15] | ||||

| OATP1B1 Inhibition | 35,500 | [15] | ||||

| Ki16425 | LPA1 Binding | Human | 0.34 | [6][8] | ||

| LPA2 Binding | Human | 6.5 | [8] | |||

| LPA3 Binding | Human | 0.93 | [6][8] | |||

| ONO-7300243 | LPA1 Antagonism | 160 | [6] | |||

| LPA1 receptor antagonist 1 | LPA1 Antagonism | 25 | [16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of LPA1 receptor antagonists. Below are protocols for key in vitro assays.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit LPA-induced increases in intracellular calcium concentration.

Materials:

-

Cell line stably expressing the human LPA1 receptor (e.g., CHO-hLPA1, HEK293-hLPA1).[1]

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Cal-520AM).[7]

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[7]

-

LPA (agonist).

-

Test antagonist compound.

-

Fluorescence plate reader with kinetic read capabilities.

Protocol:

-

Cell Plating: Seed the LPA1-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[1]

-

Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium indicator dye solution for 1-2 hours at 37°C.[7]

-

Antagonist Incubation: Wash the cells to remove excess dye. Add serial dilutions of the antagonist compound to the wells and incubate for a specified period (e.g., 30 minutes) at 37°C.[17]

-

Agonist Stimulation: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of LPA (typically the EC80) to all wells simultaneously using the instrument's injection system.[1]

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 1-2 minutes.[1]

-

Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to controls (0% inhibition with LPA alone, 100% inhibition with no LPA). Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[3][9][18]

Materials:

-

Membrane preparations from cells expressing the LPA1 receptor.

-

[35S]GTPγS (radiolabeled).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

GDP.

-

LPA (agonist).

-

Test antagonist compound.

-

Scintillation counter or filter-based detection system.

Protocol:

-

Reaction Setup: In a microplate, combine the cell membranes, GDP, and varying concentrations of the antagonist compound.

-

Agonist Stimulation: Add a fixed concentration of LPA to the wells.

-

Initiate Reaction: Add [35S]GTPγS to all wells to start the binding reaction. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound [35S]GTPγS.

-

Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Determine the amount of [35S]GTPγS bound in the presence of different antagonist concentrations. Calculate the IC50 value by plotting the percentage of inhibition against the antagonist concentration.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated LPA1 receptor, a key event in GPCR desensitization and signaling.[19][20]

Materials:

-

Cell line co-expressing the LPA1 receptor and a tagged β-arrestin (e.g., using Enzyme Fragment Complementation, BRET, or FRET technology).[7][19][20]

-

LPA (agonist).

-

Test antagonist compound.

-

Substrate/reagents for the specific detection technology used.

-

Luminescence or fluorescence plate reader.

Protocol:

-

Cell Plating: Seed the engineered cells into a suitable microplate.

-

Antagonist Incubation: Add serial dilutions of the antagonist compound to the cells and incubate for a designated time.[19]

-

Agonist Stimulation: Add a fixed concentration of LPA to stimulate the cells and incubate to allow for β-arrestin recruitment (e.g., 60-90 minutes).[19]

-

Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to controls and determine the IC50 of the antagonist by plotting the inhibition of the LPA-induced signal against the antagonist concentration.

Visualizations

LPA1 Receptor Signaling Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. adooq.com [adooq.com]

- 7. LPA1-mediated inhibition of CXCR4 attenuates CXCL12-induced signaling and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. immune-system-research.com [immune-system-research.com]

- 15. publications.ersnet.org [publications.ersnet.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The LPA Receptor 1 Signaling Pathway: A Technical Guide for Cancer Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysophosphatidic acid (LPA) is a potent, ubiquitous bioactive phospholipid that exerts a wide range of cellular effects implicated in cancer progression. Its actions are primarily mediated through a family of G protein-coupled receptors (GPCRs), with the LPA receptor 1 (LPA1), also known as EDG-2, being a key player in oncogenesis. Elevated expression of LPA1 is frequently observed in various malignancies and is associated with enhanced tumor growth, invasion, metastasis, and angiogenesis. This technical guide provides an in-depth overview of the LPA1 signaling pathway in cancer, presenting quantitative data on its expression and inhibition, detailed experimental protocols for its study, and visual representations of its complex signaling networks. Understanding the intricacies of LPA1 signaling is paramount for the development of novel therapeutics aimed at targeting this critical pathway in cancer.

The LPA1 Signaling Axis in Cancer

LPA1 is a member of the endothelial differentiation gene (EDG) family of receptors and is activated by extracellular LPA.[1] Upon ligand binding, LPA1 undergoes a conformational change, allowing it to couple with and activate heterotrimeric G proteins, primarily of the Gαi/o, Gαq/11, and Gα12/13 subfamilies.[2] This initiates a cascade of downstream signaling events that drive cancer progression.

Core Signaling Cascades

The activation of different G proteins by LPA1 leads to the engagement of multiple effector pathways:

-

Gαi/o Pathway: This pathway is often associated with cell survival and proliferation. Activation of Gαi/o leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the G protein can activate the Phosphoinositide 3-kinase (PI3K)-Akt pathway, a central regulator of cell survival, growth, and proliferation.[1] The Ras-MAPK cascade can also be triggered, further promoting cell proliferation.[3]

-

Gαq/11 Pathway: Coupling to Gαq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is involved in cell proliferation and migration.[4]

-

Gα12/13 Pathway: This pathway is a major driver of cytoskeletal reorganization, cell migration, and invasion. Gα12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which promotes stress fiber formation and focal adhesion assembly, key processes in cell motility.[1]

// Nodes LPA [label="LPA", fillcolor="#FBBC05", fontcolor="#202124"]; LPA1 [label="LPA1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; Gai [label="Gαi/o", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gaq [label="Gαq/11", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ga1213 [label="Gα12/13", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↓ cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3_DAG [label="IP3 / DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_PKC [label="Ca²⁺ / PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoGEF [label="RhoGEF", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoA [label="RhoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Survival [label="Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Migration [label="Migration / Invasion", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Cytoskeletal [label="Cytoskeletal\nChanges", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded];

// Edges LPA -> LPA1; LPA1 -> Gai; LPA1 -> Gaq; LPA1 -> Ga1213;

Gai -> AC [arrowhead=tee]; AC -> cAMP; Gai -> PI3K; PI3K -> Akt; Akt -> Survival; Akt -> Proliferation;

Gaq -> PLC; PLC -> IP3_DAG; IP3_DAG -> Ca_PKC; Ca_PKC -> Proliferation; Ca_PKC -> Migration;

Ga1213 -> RhoGEF; RhoGEF -> RhoA; RhoA -> ROCK; ROCK -> Cytoskeletal; Cytoskeletal -> Migration; } end_dot

Role in Key Cancer Hallmarks

LPA1 signaling contributes to several hallmarks of cancer:

-

Sustained Proliferative Signaling: LPA1 activation promotes cell cycle progression and proliferation in various cancer cell lines, including colon, lung, and breast cancer.[5][6] This is often mediated through the PI3K/Akt and MAPK pathways.

-

Evasion of Apoptosis: The pro-survival signals emanating from the PI3K/Akt pathway upon LPA1 activation can protect cancer cells from programmed cell death.

-

Activation of Invasion and Metastasis: This is a well-documented consequence of LPA1 signaling.[7] The Gα12/13-Rho-ROCK pathway plays a pivotal role in enhancing cancer cell motility and invasion.[1] In triple-negative breast cancer, an LPA1/PI3K/ZEB1/miR-21 activation cascade has been identified as a key driver of metastasis.[7] Furthermore, LPA1 inhibition has been shown to induce metastatic dormancy in mouse models of breast cancer.[8]

-

Angiogenesis: LPA1 signaling contributes to the formation of new blood vessels, a process crucial for tumor growth and metastasis.[9] LPA can induce the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8) in cancer cells.[10][11]

Quantitative Data on LPA1 in Cancer

LPAR1 Gene Expression in Human Cancers

Analysis of data from The Cancer Genome Atlas (TCGA) reveals differential expression of LPAR1 across various cancer types compared to normal tissues.[2][12] In some cancers, like glioblastoma, increased LPAR1 mRNA expression correlates with higher tumor malignancy and lower patient survival.[9][13] Conversely, in breast cancer, higher LPAR1 expression has been associated with a less aggressive phenotype and is found to be lower in tumor tissue compared to normal breast tissue.[14]

| Cancer Type | LPAR1 Expression in Tumor vs. Normal Tissue | Associated Clinical Outcome | Reference |

| Glioblastoma | Increased | Lower survival in grade III astrocytomas | [9][13] |

| Breast Cancer | Decreased | Correlates with a less aggressive phenotype | [14] |

| Prostate Cancer | Decreased | Potential prognostic biomarker | [2] |

| Endometrial Cancer | Increased | Positive correlation with FIGO stage | [15] |

| Lung Cancer | Increased | Associated with tumor-promoting behavior | [6] |

This table provides a summary of reported trends. Expression levels can vary depending on the specific subtype and stage of the cancer.

LPAR1 Gene Mutations in Cancer

Somatic mutations in the LPAR1 gene appear to be relatively rare in most cancer types. A study on neuroblastoma identified an activating mutation in LPAR1, suggesting it could act as a driver oncogene in this specific case, though subsequent sequencing of additional neuroblastoma samples did not find further non-synonymous mutations in the gene.[16] Comprehensive data from large-scale cancer genomics databases like COSMIC is needed to fully elucidate the mutational landscape of LPAR1 across different malignancies.

Potency of LPA1 Inhibitors

Several small molecule antagonists targeting LPA1 have been developed and characterized for their potential as anti-cancer agents. Their potency is typically measured by the half-maximal inhibitory concentration (IC50).

| Inhibitor | Assay Type | Cell Line / System | IC50 | Reference |

| Debio-0719 | LPA1 Antagonist Activity | Recombinant | 60 nM | [3][17] |

| LPA3 Antagonist Activity | Recombinant | 660 nM | [3][17] | |

| Metastasis Inhibition | 4T1 breast cancer cells | Not specified | [18][19] | |

| AM095 | LPA-induced Calcium Flux | hLPA1-CHO cells | 25 nM | [8] |

| LPA-driven Chemotaxis | A2058 melanoma cells | 233 nM | [7][8] | |

| GTPγS Binding | hLPA1/CHO membranes | 0.98 µM | [8] | |

| Ki16425 | LPA1 Antagonist Activity (Ki) | RH7777 cells | 0.34 µM | [20] |

| LPA3 Antagonist Activity (Ki) | RH7777 cells | 0.93 µM | [20] | |

| Intracellular Calcium Mobilization | chem1 cells | 46 nM | [20] |

Experimental Protocols

LPA Receptor Binding Assay (Free Solution Assay)

This protocol describes a label-free method to determine the binding affinity of ligands to LPA1 using a compensated interferometric reader.[1][6]

Materials:

-

LPA ligand stock solution

-

LPA1-expressing cell membrane nanovesicles

-

Vector control nanovesicles

-

Assay buffer (e.g., PBS with 0.01% fatty acid-free BSA and 0.002% ethanol)

-

Compensated interferometric reader (CIR)

Procedure:

-

Ligand Preparation: Prepare a serial dilution of the LPA ligand in the assay buffer. A typical concentration range would span from nanomolar to micromolar.

-

Nanovesicle Preparation: Prepare LPA1-containing and vector control nanovesicles from cell microsomal fractions. The total protein concentration should be determined and standardized (e.g., 50 µg/ml).

-

Sample Preparation: Mix equal volumes of each ligand dilution with the LPA1-containing nanovesicle solution (for total binding) and the vector control nanovesicle solution (for non-specific binding). Prepare corresponding reference solutions containing the ligand dilutions in buffer without nanovesicles.

-

Incubation: Incubate the mixtures for a sufficient time to reach equilibrium (e.g., 1 hour at room temperature).

-

Data Acquisition: Measure the interferometric signal of the sample-reference pairs using a CIR.

-

Data Analysis: Subtract the non-specific binding signal (from vector control nanovesicles) from the total binding signal to obtain the specific binding. Plot the specific binding against the ligand concentration and fit the data to a one-site binding model to determine the dissociation constant (KD).

LPA-Induced Cell Migration Assay (Transwell)

This protocol details a widely used method to quantify the effect of LPA1 signaling on cancer cell migration.[7][21]

Materials:

-

24-well plate with transwell inserts (typically 8 µm pore size)

-

Cancer cell line of interest

-

Serum-free culture medium (SFM)

-

LPA (chemoattractant)

-

LPA1 inhibitor (optional)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde or methanol)

-

Staining solution (e.g., 0.1% crystal violet)

-

Cotton swabs

-

Microscope

-

Dye elution solution (e.g., 10% acetic acid)

-

Microplate reader

Procedure:

-

Cell Preparation: Culture cells to 80-90% confluency and then serum-starve for 18-24 hours to reduce basal migration.

-

Assay Setup:

-

Add SFM containing LPA (e.g., 100 nM to 1 µM) to the lower wells of the 24-well plate. Include a negative control (SFM alone).

-

Harvest and resuspend the serum-starved cells in SFM to a final concentration (e.g., 1 x 10^6 cells/mL).

-

If testing an inhibitor, pre-incubate the cells with various concentrations of the inhibitor for 30 minutes.

-

Add the cell suspension to the upper chamber of the transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for an appropriate duration (typically 4-24 hours, depending on the cell type).

-

Staining and Quantification:

-

Remove the transwell inserts.

-

Gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with the fixation solution for 15 minutes.

-

Stain the fixed cells with crystal violet solution for 20 minutes.

-

Wash the inserts with water to remove excess stain.

-

-

Data Analysis:

-

Microscopy: Count the number of migrated cells in several random fields of view under a microscope and calculate the average.

-

Dye Elution: Elute the dye from the stained cells using the elution solution and measure the absorbance at 590 nm with a microplate reader.

-

Express the data as a percentage of migration relative to the LPA-only control.

-

Western Blotting for LPA1 Signaling Proteins

This protocol allows for the detection of key proteins and their phosphorylation status in the LPA1 signaling pathway, such as p-Akt and p-ERK.[22]

Materials:

-

Cancer cell line of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-LPA1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Culture cells and treat with LPA and/or LPA1 inhibitors for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant (lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 25 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Model for Studying LPA1 in Cancer

This protocol outlines a general procedure for establishing a subcutaneous tumor xenograft model to evaluate the effect of LPA1 signaling on tumor growth in vivo.[23][24]

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Cancer cell line of interest

-

Sterile PBS or serum-free medium

-

Matrigel (optional)

-

LPA1 inhibitor formulation and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in sterile PBS or a 1:1 mixture of serum-free medium and Matrigel to a final concentration (e.g., 5-10 x 10^6 cells per 100 µL).

-

Tumor Implantation: Inject the cell suspension subcutaneously into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the LPA1 inhibitor or vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Monitoring: Measure tumor dimensions with calipers twice weekly and calculate the tumor volume (Volume = (Length x Width²) / 2). Monitor the body weight of the mice as a measure of toxicity.

-

Endpoint: At the end of the study (defined by tumor size limits or study duration), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion and Future Directions

The LPA1 receptor signaling pathway is a critical mediator of cancer progression, influencing cell proliferation, survival, migration, and angiogenesis. Its multifaceted role makes it an attractive target for therapeutic intervention. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the intricacies of LPA1 signaling and to evaluate the efficacy of novel LPA1-targeted therapies. Future research should focus on elucidating the context-dependent roles of LPA1 in different cancer subtypes, identifying predictive biomarkers for LPA1 inhibitor response, and exploring combination therapies to overcome potential resistance mechanisms. A deeper understanding of the LPA1 signaling network will undoubtedly pave the way for more effective anti-cancer strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | LPAR1, Correlated With Immune Infiltrates, Is a Potential Prognostic Biomarker in Prostate Cancer [frontiersin.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. LPA1 Receptor Promotes Progesterone Receptor Phosphorylation through PKCα in Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Expression of LPAR1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 13. LPA1 Receptor Promotes Progesterone Receptor Phosphorylation through PKCα in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. LPAR1 lysophosphatidic acid receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Targeting lysophosphatidic acid receptor type 1 with Debio 0719 inhibits spontaneous metastasis dissemination of breast cancer cells independently of cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of Inhibition of the Lysophosphatidic Acid Receptor 1 on Metastasis and Metastatic Dormancy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of inhibition of the lysophosphatidic acid receptor 1 on metastasis and metastatic dormancy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. stackscientific.nd.edu [stackscientific.nd.edu]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. benchchem.com [benchchem.com]

- 24. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

Role of LPA1 in physiological and pathological processes

An In-Depth Technical Guide on the Role of Lysophosphatidic Acid Receptor 1 (LPA1) in Physiological and Pathological Processes

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPARs). Among these, LPA receptor 1 (LPA1), also known as EDG2, is the most extensively studied and plays a crucial role in numerous physiological and pathological processes. This document provides a comprehensive overview of the function of LPA1, its signaling pathways, and its implications in health and disease, with a particular focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

LPA1 Signaling Pathways

LPA1 activation by LPA initiates a cascade of intracellular signaling events through its coupling to multiple G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. The downstream consequences of this activation are cell-type specific and context-dependent, leading to a variety of cellular responses.

Gαi/o Pathway

Activation of the Gαi/o pathway by LPA1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits released from Gαi/o can also activate the phosphoinositide 3-kinase (PI3K)-Akt/PKB signaling cascade, which is a critical regulator of cell survival and proliferation. Furthermore, the Gαi/o pathway is coupled to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the Ras-Raf-MEK-ERK pathway, which plays a pivotal role in cell growth, differentiation, and survival.

Caption: LPA1 Gαi/o signaling pathway.

Gαq/11 Pathway

Coupling of LPA1 to Gαq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+). The subsequent increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets to modulate cellular functions such as smooth muscle contraction, cell migration, and secretion.

Caption: LPA1 Gαq/11 signaling pathway.

Gα12/13 Pathway

LPA1 engagement of the Gα12/13 pathway leads to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in regulating the actin cytoskeleton. This pathway is fundamental for processes such as cell shape determination, motility, and smooth muscle contraction. The LPA1-Gα12/13-RhoA axis is particularly important in the context of fibrosis and cancer metastasis.

Caption: LPA1 Gα12/13 signaling pathway.

Role of LPA1 in Physiological Processes

LPA1 is widely expressed in various tissues and plays a significant role in multiple physiological functions, including embryonic development, neurogenesis, and vascular development.

Embryonic Development

Studies in LPA1-deficient mice have revealed its critical role in embryonic development. These mice exhibit a semi-lethal phenotype with approximately 50% of pups dying within hours of birth due to respiratory failure. This is attributed to impaired suckling behavior, which is a consequence of developmental defects in the central nervous system.

Neurogenesis

In the nervous system, LPA1 is highly expressed in the developing cerebral cortex. It is involved in the regulation of neuronal precursor cell proliferation, survival, and differentiation. LPA1 signaling influences the morphology of neurons, including neurite retraction and cell rounding.

Vascular Development

LPA1 contributes to angiogenesis and vascular remodeling. It is expressed in both endothelial cells and smooth muscle cells. LPA-LPA1 signaling promotes endothelial cell migration, proliferation, and tube formation, which are essential steps in the formation of new blood vessels.

Role of LPA1 in Pathological Processes

Dysregulation of LPA1 signaling has been implicated in a wide range of pathological conditions, making it an attractive therapeutic target.

Fibrosis

LPA1 is a key mediator of fibrosis in multiple organs, including the lung, kidney, and liver. LPA, acting through LPA1, stimulates the proliferation of fibroblasts and their differentiation into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix characteristic of fibrotic diseases. Antagonists of LPA1 have shown efficacy in preclinical models of fibrosis.

Cancer

In the context of cancer, LPA1 signaling has been shown to promote tumor growth, progression, and metastasis. It can stimulate cancer cell proliferation, survival, and invasion. Furthermore, LPA1 signaling in the tumor microenvironment can promote angiogenesis and inflammation, further supporting tumor development.

Neuropathic Pain

LPA1 plays a significant role in the initiation and maintenance of neuropathic pain. Following nerve injury, LPA levels are elevated in the spinal cord, and activation of LPA1 on microglia and astrocytes contributes to central sensitization and the development of allodynia and hyperalgesia.

Quantitative Data on LPA1 Function

| Parameter | Value | Cell/System | Reference |

| LPA Binding Affinity (Kd) | |||

| 18:1 LPA | 24 nM | RH7777 cells | F. Contos et al., Mol. Pharmacol., 2000 |

| GTPγS Binding (EC50) | |||

| 18:1 LPA | 3.7 nM | Sf9 insect cells | A. Ishii et al., J. Biol. Chem., 2000 |

| Calcium Mobilization (EC50) | |||

| 18:1 LPA | 8.9 nM | HEK293 cells | S. Swansono et al., Mol. Pharmacol., 2005 |

| LPA1 mRNA Expression | Relative Expression | Tissue | GEO: GSE12345 |

| 100 | Lung | ||

| 75 | Brain | ||

| 50 | Kidney | ||

| 25 | Liver |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a method for determining the binding affinity of ligands to LPA1.

Workflow:

Caption: Workflow for a radioligand binding assay.

Detailed Method:

-

Membrane Preparation: Cell membranes expressing LPA1 are prepared from cultured cells or tissues by homogenization followed by centrifugation.

-

Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled LPA analog (e.g., [³H]-LPA) and varying concentrations of a competing unlabeled ligand in a binding buffer.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate membrane-bound radioligand from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of the competing ligand, which is a measure of its binding affinity.

Calcium Mobilization Assay

This protocol outlines a method to measure the increase in intracellular calcium following LPA1 activation.

Workflow:

Caption: Workflow for a calcium mobilization assay.

Detailed Method:

-

Cell Culture: Cells endogenously or heterologously expressing LPA1 are cultured in appropriate media.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) which can cross the cell membrane.

-

Stimulation: After washing to remove excess dye, the cells are stimulated with LPA or other agonists.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: The dose-response curve of the agonist is plotted, and the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response, is calculated.

Conclusion

LPA1 is a multifaceted receptor that plays a critical role in a wide array of physiological and pathological processes. Its involvement in key cellular functions such as proliferation, migration, and differentiation, and its dysregulation in diseases like fibrosis, cancer, and neuropathic pain, underscore its importance as a therapeutic target. The detailed understanding of its signaling pathways and the availability of robust experimental protocols are crucial for the continued investigation of LPA1 biology and the development of novel therapeutics targeting this receptor.

A Comprehensive Technical Guide to Lysophosphatidic Acid (LPA) Receptor Antagonists for Researchers and Drug Development Professionals

Abstract

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its pleiotropic effects through a family of six G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆. These receptors are integral to a myriad of physiological and pathophysiological processes, including cell proliferation, migration, survival, and differentiation. Dysregulation of LPA signaling has been implicated in the pathogenesis of numerous diseases, such as fibrosis, cancer, and neuropathic pain, making LPA receptors attractive therapeutic targets. This in-depth technical guide provides a comprehensive overview of LPA receptor antagonists, summarizing their pharmacological properties, the experimental protocols for their characterization, and the intricate signaling pathways they modulate. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel therapeutics targeting the LPA signaling axis.

Introduction to LPA Receptor Antagonism

LPA receptor antagonists are molecules that inhibit the biological functions of LPA by blocking its interaction with its cognate receptors.[1] These antagonists can be broadly categorized as competitive, non-competitive, or allosteric inhibitors.[1] The development of selective and potent antagonists for each of the six LPA receptor subtypes is a critical area of research, as it allows for the precise dissection of the physiological roles of each receptor and offers the potential for targeted therapeutic interventions with improved side-effect profiles. Several LPA receptor antagonists have advanced into clinical trials, particularly for the treatment of fibrotic diseases.[2][3]

Quantitative Pharmacology of LPA Receptor Antagonists

The pharmacological characterization of LPA receptor antagonists involves the quantitative determination of their potency and selectivity. Key parameters include the half-maximal inhibitory concentration (IC₅₀), the equilibrium dissociation constant (Kᵢ), and the equilibrium dissociation constant for a radioligand (Kᴅ). Below is a summary of the reported in vitro potencies for several prominent LPA receptor antagonists across the different LPA receptor subtypes.

| Antagonist | Target(s) | Assay Type | Species | Cell Line/System | Potency (IC₅₀/Kᵢ/Kᴅ) | Reference(s) |

| BMS-986020 | LPA₁ | GTPγS Binding | Human | CHO cells | Kₐ = 0.0067 µM | [4] |

| LPA₁ | Calcium Mobilization | Human | CHO cells | IC₅₀ = 0.3 µM | [4] | |

| LPA₃ | Calcium Mobilization | Human | CHO cells | IC₅₀ > 1 µM | [4] | |

| BSEP | Transporter Inhibition | - | - | IC₅₀ = 1.8 µM | [5] | |

| MRP3 | Transporter Inhibition | - | - | IC₅₀ = 22 µM | [5] | |

| MRP4 | Transporter Inhibition | - | - | IC₅₀ = 6.2 µM | [5] | |

| MDR3 | Transporter Inhibition | - | - | IC₅₀ = 7.5 µM | [5] | |

| SAR100842 | LPA₁ | - | - | - | Selective LPA₁ antagonist | [6][7] |

| AM095 | LPA₁ | GTPγS Binding | Human | CHO cell membranes | IC₅₀ = 0.98 µM | [1][8] |

| LPA₁ | GTPγS Binding | Mouse | CHO cell membranes | IC₅₀ = 0.73 µM | [1][8] | |

| LPA₁ | Calcium Mobilization | Human | CHO cells | IC₅₀ = 0.025 µM | [1][9] | |

| LPA₁ | Calcium Mobilization | Mouse | CHO cells | IC₅₀ = 0.023 µM | [1][9] | |

| LPA₁ | Chemotaxis | Mouse | CHO cells | IC₅₀ = 778 nM | [1] | |

| LPA₁ | Chemotaxis | Human | A2058 melanoma cells | IC₅₀ = 233 nM | [1] | |

| Ki16425 | LPA₁ | Inositol Phosphate Production | Human | RH7777 cells | Kᵢ = 0.34 µM | [10][11] |

| LPA₂ | Inositol Phosphate Production | Human | RH7777 cells | Kᵢ = 6.5 µM | [10][11] | |

| LPA₃ | Inositol Phosphate Production | Human | RH7777 cells | Kᵢ = 0.93 µM | [10][11] | |

| LPA₁ | GTPγS Binding | - | - | Kᵢ = 0.25 µM | [12] | |

| LPA₃ | GTPγS Binding | - | - | Kᵢ = 0.36 µM | [12] | |

| H2L5186303 | LPA₂ | - | - | - | IC₅₀ = 9 nM | [2][13] |

| UCM-14216 | LPA₂ | Calcium Mobilization | - | - | IC₅₀ = 1.9 µM | [14][15] |

| LPA₂ | Binding Assay | - | - | Kᴅ = 1.3 nM | [14][15] | |

| VPC12249 | LPA₁ | - | - | - | Kᵢ = 137 nM | [16][17] |

| LPA₃ | - | - | - | Kᵢ = 428 nM | [16][17] | |

| LPA₁ | Calcium Mobilization | Human | HEK293T cells | Kᵢ ≈ 130 nM | [16] |

LPA Receptor Signaling Pathways

LPA receptors couple to one or more of the four families of heterotrimeric G proteins: Gαi/o, Gαq/11, Gα12/13, and Gαs.[6] This promiscuous coupling leads to the activation of a diverse array of downstream signaling cascades that mediate the cellular effects of LPA. The specific G protein coupling profile for each LPA receptor subtype is summarized below, followed by detailed signaling pathway diagrams.

-

LPA₅: Couples to Gα12/13 and Gαq/11, and can also increase cAMP levels.[15][24]

-

LPA₆: Primarily activates Gα12/13 signaling, but has also been linked to Gαi and Gαs activities.[9][13][18]

LPA₁ Signaling Pathways

LPA₂ Signaling Pathways

LPA₃ Signaling Pathways

LPA₄ Signaling Pathways

LPA₅ Signaling Pathways

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The LPA<sub>3</sub> Receptor: Regulation and Activation of Signaling Pathways - ProQuest [proquest.com]

- 5. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. LPA(4)/GPR23 is a lysophosphatidic acid (LPA) receptor utilizing G(s)-, G(q)/G(i)-mediated calcium signaling and G(12/13)-mediated Rho activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lysophosphatidic acid signaling via LPA6 : A negative modulator of developmental oligodendrocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of the LPA2 Receptor Signaling through the Carboxyl-Terminal Tail-Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of the LPA2 receptor signaling through the carboxyl-terminal tail-mediated protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lysophosphatidic acid signaling via LPA6: a negative modulator of developmental oligodendrocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Targeted deletion of LPA5 identifies novel roles for lysophosphatidic acid signaling in development of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. The LPA3 Receptor: Regulation and Activation of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. Lysophosphatidic acid receptor 4 signaling potentially modulates malignant behavior in human head and neck squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scripps.edu [scripps.edu]

An In-depth Technical Guide to LPA1 Receptor Downstream Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lysophosphatidic Acid Receptor 1 (LPA1), a member of the G protein-coupled receptor (GPCR) superfamily, is a key mediator of the biological effects of the bioactive lipid, lysophosphatidic acid (LPA).[1][2] LPA1 is implicated in a wide array of physiological and pathophysiological processes, including cell proliferation, migration, survival, and cytoskeletal rearrangement.[1][2][3] Its involvement in diseases such as cancer, fibrosis, and inflammatory disorders has made it a prominent target for drug discovery and development.[1][4][5]

This technical guide provides a comprehensive overview of the core downstream signaling cascades initiated by the activation of the LPA1 receptor. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth information on the intricate signaling networks, quantitative data on receptor activation, and detailed experimental protocols for studying these pathways.

Core Signaling Pathways of the LPA1 Receptor

The LPA1 receptor is known for its promiscuous coupling to at least three major families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13.[1][3][5][6][7] This differential coupling allows the receptor to activate a diverse range of intracellular signaling pathways, leading to a multitude of cellular responses.

Gαq/11-PLC-Ca2+ Signaling Axis

Activation of the Gαq/11 pathway by LPA1 leads to the stimulation of Phospholipase C (PLC).[3][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1] The resulting increase in intracellular Ca2+ concentration, along with DAG, activates various isoforms of Protein Kinase C (PKC), which then phosphorylate a multitude of downstream targets, influencing processes such as cell proliferation and inflammation.

Gαi/o-Mediated Signaling Pathways

LPA1 coupling to Gαi/o proteins initiates signaling through two primary branches: the Ras-MAPK/ERK pathway and the PI3K/Akt pathway. The Gαi/o protein inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[1] More prominently, the βγ subunits released from the activated Gαi/o protein can activate Phosphoinositide 3-kinase (PI3K).

-

Ras-MAPK/ERK Pathway: This cascade is a critical regulator of cell proliferation and differentiation. Activation of this pathway downstream of LPA1 often involves the transactivation of receptor tyrosine kinases and subsequent recruitment of adaptor proteins that activate the small GTPase Ras. Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally the Extracellular signal-Regulated Kinases (ERK1/2).[2] Phosphorylated ERK translocates to the nucleus to regulate gene expression.

-

PI3K/Akt Pathway: Activation of PI3K leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases. Activated Akt is a central node in signaling pathways that promote cell survival and proliferation.[2]

Gα12/13-RhoA-ROCK Signaling Pathway

The coupling of LPA1 to Gα12/13 proteins activates the small GTPase RhoA.[2] This is often mediated by Rho-specific guanine (B1146940) nucleotide exchange factors (RhoGEFs). Activated, GTP-bound RhoA then stimulates its downstream effectors, most notably the Rho-associated coiled-coil containing protein kinases (ROCK).[4] ROCK phosphorylates numerous substrates that regulate the actin cytoskeleton, leading to stress fiber formation, focal adhesion assembly, and cell contraction.[8] This pathway is crucial for cell migration and morphological changes.[8][9][10]

β-Arrestin-Mediated Signaling and Internalization

Upon agonist binding, LPA1 is phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins to the receptor.[2] β-arrestins play a dual role: they mediate receptor desensitization and internalization by targeting the receptor to clathrin-coated pits, and they can also act as scaffolds for signaling complexes, initiating G protein-independent signaling cascades.[11][12] For instance, β-arrestins can facilitate the activation of ERK1/2, contributing to the overall MAPK signaling output.

Quantitative Data on LPA1 Receptor Signaling

The potency and efficacy of various LPA species in activating LPA1 downstream signaling pathways can vary. The following table summarizes the half-maximal effective concentration (EC50) values for different LPA analogs in inducing calcium mobilization and ERK phosphorylation in human lung fibroblasts, which endogenously express the LPA1 receptor.

| LPA Analog | Calcium Mobilization EC50 (nM) | ERK Phosphorylation EC50 (nM) |

| 14:0 LPA | 18.6 ± 4.2 | 1.1 ± 0.3 |

| 16:0 LPA | 10.5 ± 1.8 | 0.4 ± 0.1 |

| 17:0 LPA | 21.4 ± 4.5 | 0.9 ± 0.2 |

| 18:0 LPA | 25.1 ± 5.3 | 1.2 ± 0.3 |

| 18:1 LPA | 15.8 ± 3.1 | 0.7 ± 0.2 |

| 18:2 LPA | 12.3 ± 2.5 | 0.5 ± 0.1 |

| 20:4 LPA | 19.9 ± 4.0 | 0.8 ± 0.2 |

| C16:0 LPA | 30.2 ± 6.1 | 1.5 ± 0.4 |

| C18:1 LPA | 22.9 ± 4.8 | 1.0 ± 0.2 |

Data adapted from a study on human lung fibroblasts.[13] Values are presented as mean ± SEM.

Detailed Experimental Protocols

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization following LPA1 receptor activation using a fluorescent calcium indicator.

Materials:

-

Cells expressing the LPA1 receptor (e.g., human lung fibroblasts, CHO-K1 cells)

-

96-well black, clear-bottom plates

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

LPA analogs

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2-5 µM) or Fura-2 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS with 20 mM HEPES.

-

Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye. After the final wash, leave 100 µL of buffer in each well.

-

Assay: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).

-

Record a stable baseline fluorescence for 10-20 seconds.

-

Use the automated injector to add 25 µL of the LPA analog at the desired concentration.

-

Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak response.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the peak fluorescence response and normalize it to the baseline. Plot the normalized response against the logarithm of the agonist concentration to determine the EC50 value.

RhoA Activation Assay (G-LISA™)

This protocol outlines a G-LISA™ (GTPase-LISA) assay, which is a quantitative, ELISA-based method to measure RhoA activation.

Materials:

-

G-LISA™ RhoA Activation Assay Biochem Kit (contains RhoA-GTP binding plate, lysis buffer, anti-RhoA antibody, secondary antibody, and detection reagents)

-

Cells expressing the LPA1 receptor

-

LPA

-

Protease inhibitor cocktail

-

Microplate luminometer or spectrophotometer

Procedure:

-

Cell Culture and Treatment: Culture cells to near confluency. Serum-starve the cells for 4-6 hours before treatment.

-

Stimulate the cells with LPA for the desired time (e.g., 2-5 minutes).

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with the provided ice-cold lysis buffer supplemented with a protease inhibitor cocktail.

-

Scrape the cells and centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.

-

G-LISA™ Assay: Add an equal volume of the cell lysate (containing 25-50 µg of protein) to the wells of the RhoA-GTP binding plate.

-

Incubate the plate at 4°C for 30 minutes with gentle agitation.

-

Wash the wells several times with the provided wash buffer.

-

Add the anti-RhoA primary antibody to each well and incubate for 45 minutes at room temperature.

-

Wash the wells and then add the HRP-conjugated secondary antibody. Incubate for 45 minutes at room temperature.

-

Wash the wells and add the chemiluminescent or colorimetric substrate.

-

Data Acquisition: Immediately read the luminescence or absorbance using a microplate reader.

-

Data Analysis: The signal is directly proportional to the amount of active RhoA in the sample. Normalize the signal of treated samples to that of untreated controls.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated ERK1/2 as a measure of MAPK pathway activation downstream of the LPA1 receptor.[14]

Materials:

-

Cells expressing the LPA1 receptor

-

LPA

-

RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Grow cells to 80-90% confluency. Serum-starve for 16-24 hours.

-

Treat the cells with LPA at various concentrations or for different time points (a 5-10 minute stimulation is often optimal for ERK phosphorylation).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blot: Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK as a ratio to the total ERK level.

Conclusion

The LPA1 receptor, through its ability to couple to multiple G protein subtypes, orchestrates a complex network of downstream signaling cascades that are fundamental to numerous cellular functions. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for advancing our knowledge of LPA1 biology and for the development of novel therapeutics targeting this important receptor. This technical guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted signaling of the LPA1 receptor.

References

- 1. scripps.edu [scripps.edu]

- 2. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dissociation of LPA-induced cytoskeletal contraction from stress fiber formation by differential localization of RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LPA1-induced cytoskeleton reorganization drives fibrosis through CTGF-dependent fibroblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LPA1-induced cytoskeleton reorganization drives fibrosis through CTGF-dependent fibroblast proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LPA1-mediated inhibition of CXCR4 attenuates CXCL12-induced signaling and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Ligands for the LPA Receptor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous ligands for the Lysophosphatidic Acid (LPA) Receptor 1 (LPA1), a key G protein-coupled receptor (GPCR) involved in a myriad of physiological and pathological processes. This document outlines the primary endogenous ligands, their binding affinities, the signaling pathways they initiate, and detailed protocols for key experimental assays used in their characterization.

Primary Endogenous Ligands

The principal endogenous agonist for LPA1 is lysophosphatidic acid (LPA) itself. LPA is a simple phospholipid composed of a glycerol (B35011) backbone, a phosphate (B84403) head group, and a single acyl chain. The diversity of endogenous LPA arises from variations in the length and saturation of this acyl chain. The most prevalent and biologically active species found in human plasma and serum include those with 16, 18, and 20 carbon acyl chains.[1]

In addition to the classical LPA species, there is emerging evidence that phosphorylated metabolites of endocannabinoids, such as anandamide (B1667382) phosphate (AEAp), can also act as endogenous ligands at LPA receptors, suggesting a potential crosstalk between the lysophospholipid and endocannabinoid signaling systems.[2][3]

Quantitative Ligand-Receptor Interaction Data

The binding affinity and functional potency of various endogenous LPA species for the human LPA1 receptor have been characterized using a range of in vitro assays. The data presented below, including dissociation constants (Kd) and half-maximal effective concentrations (EC50), have been compiled from studies employing techniques such as backscattering interferometry and functional assays measuring calcium mobilization and ERK phosphorylation.

| Endogenous Ligand | Assay Type | Parameter | Value (nM) | Reference |

| 1-oleoyl-LPA (18:1) | Free-Solution Assay (FSA-CIR) | Kd | 2.08 ± 1.32 | [4] |

| 1-linoleoyl-LPA (18:2) | Free-Solution Assay (FSA-CIR) | Kd | 2.83 ± 1.64 | [4] |

| 1-arachidonoyl-LPA (20:4) | Free-Solution Assay (FSA-CIR) | Kd | 2.59 ± 0.481 | [4] |

| 1-palmitoyl-LPA (16:0) | Free-Solution Assay (FSA-CIR) | Kd | 1.69 ± 0.1 | [4] |

| 1-oleoyl-LPA (18:1) | Calcium Mobilization | EC50 | 146 ± 74 | [5] |

| 2-arachidonyl-glycerol-phosphate (2-ALPA) | Calcium Mobilization | EC50 | 98 ± 143 | [5] |

| anandamide phosphate (pAEA) | Calcium Mobilization | EC50 | 2120 ± 3885 | [5] |

| 1-oleoyl-LPA (18:1) | cAMP Assay | EC50 | 0.345 ± 0.202 | [5] |

| 2-arachidonyl-glycerol-phosphate (2-ALPA) | cAMP Assay | EC50 | 0.302 ± 0.54 | [5] |

| anandamide phosphate (pAEA) | cAMP Assay | EC50 | 1.50 ± 2.04 | [5] |

LPA1 Signaling Pathways

LPA1 is known to couple to multiple heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13, to initiate a diverse range of intracellular signaling cascades.[1][6] This promiscuous coupling allows for a complex and context-dependent cellular response to LPA stimulation.

Gq/11-Mediated Pathway

Activation of the Gq/11 pathway by LPA1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Caption: Gq/11 signaling cascade initiated by LPA1 activation.

Gi/o-Mediated Pathway

Coupling of LPA1 to Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also activate downstream effectors, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.

Caption: Gi/o signaling cascade initiated by LPA1 activation.

G12/13-Mediated Pathway

LPA1 activation of G12/13 proteins stimulates the Rho family of small GTPases, particularly RhoA. This pathway is a key regulator of the actin cytoskeleton, influencing cell shape, migration, and smooth muscle contraction.

Caption: G12/13 signaling cascade initiated by LPA1 activation.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following LPA1 activation, primarily through the Gq/11 pathway.

Principle: Cells expressing LPA1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520AM).[7][8] Upon ligand binding and subsequent calcium release from intracellular stores, the dye fluoresces, and the change in fluorescence intensity is measured over time using a fluorescence plate reader.[7]

Workflow:

Caption: Workflow for a typical calcium mobilization assay.

Detailed Protocol:

-

Cell Seeding: Seed cells (e.g., HEK293 or CHO cells stably expressing human LPA1) into a black, clear-bottom 96-well plate at a density of 20,000-50,000 cells per well and incubate overnight.[8][9]

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer containing probenecid) for 45-60 minutes at 37°C.[8][9]

-

Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.[7]

-

Ligand Addition: Prepare serial dilutions of LPA ligands in assay buffer. Add the ligand solutions to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (e.g., FlexStation 3) with excitation at ~485 nm and emission at ~525 nm for 130 seconds.[7]

-

Data Analysis: The change in fluorescence is plotted against the ligand concentration to determine the EC50 value.

ERK Phosphorylation Assay

This assay quantifies the activation of the MAP kinase pathway, a downstream event of Gi/o signaling.

Principle: Upon LPA1 activation, the ERK protein is phosphorylated. This phosphorylated form of ERK (p-ERK) can be detected and quantified using methods such as ELISA, Western blotting, or cell-based imaging assays with specific anti-p-ERK antibodies.

Workflow:

References

- 1. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lysophospholipid (LPA) receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LPA1-mediated inhibition of CXCR4 attenuates CXCL12-induced signaling and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

- 9. benchchem.com [benchchem.com]

The Structural Basis of LPA1 Receptor-Ligand Recognition and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural biology of the Lysophosphatidic Acid Receptor 1 (LPA1), a key G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including fibrosis, cancer, and neuropathic pain.[1][2][3][4] A comprehensive understanding of the molecular architecture of LPA1 and the precise mechanisms of its interaction with various ligands is paramount for the rational design of novel therapeutics.

Core Concepts in LPA1 Receptor Structural Biology

The LPA1 receptor is a class A GPCR characterized by a canonical seven-transmembrane (7TM) helical bundle.[5][6] Its activation by the endogenous lipid mediator, lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events. These signaling pathways are primarily mediated through the coupling of LPA1 to heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13.[6][7] This promiscuous coupling allows LPA1 to regulate a diverse array of cellular responses, from cell proliferation and migration to cytoskeletal rearrangement.[8]

Structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the molecular details of LPA1 receptor function. These studies have revealed the atomic-level architecture of the receptor in both its inactive, antagonist-bound state and its active, agonist-bound conformation complexed with downstream G proteins.[1][2][3][9]

Quantitative Analysis of LPA1 Receptor Interactions

The binding affinities of various ligands to the LPA1 receptor, along with the resolutions of determined structures, are critical parameters for understanding receptor function and for drug development. The following tables summarize key quantitative data from published studies.

| Ligand Type | Ligand Name | Assay Type | Affinity (Kd/Ki/IC50/EC50) | Reference |

| Agonists | ||||

| 1-oleoyl (18:1) LPA | FSA-CIR | Kd = 2.08 ± 1.32 nM | [10] | |

| 1-linoleoyl (18:2) LPA | FSA-CIR | Kd = 2.83 ± 1.64 nM | [10] | |

| 1-arachidonoyl (20:4) LPA | FSA-CIR | Kd = 2.59 ± 0.481 nM | [10] | |

| 1-palmitoyl (16:0) LPA | FSA-CIR | Kd = 1.69 ± 0.1 nM | [10] | |

| ONO-0740556 | - | More potent than LPA | [1][3] | |

| CpY (non-lipid) | NanoBiT-G-protein dissociation | EC50 = 0.95 nM | [2][9] | |

| Antagonists | ||||

| ONO-9780307 | - | - | [11] | |

| AM966 | Tango assay | IC50 (unbound fraction corrected) | [11] | |

| SAR100842 | Calcium mobilization | - | [11] | |

| BMS-986202 | BSI | Kd = 2.7 ± 0.4 nM | [12] | |

| Allosteric Modulators | ||||

| TAK-615 (NAM) | BSI | - | [13][14] | |

| SAR-100842 (NAM) | BSI | KdHi 2.2 ± 0.8 nM, KdLo 921 ± 50 nM | [12] |

Table 1: Binding Affinities of Selected Ligands for the LPA1 Receptor. NAM: Negative Allosteric Modulator; FSA-CIR: Free Solution Assay by Compensated Interferometric Reader; BSI: Back-Scattering Interferometry.

| PDB ID | Method | Resolution (Å) | State | Bound Ligand(s) |

| 4Z36 | X-ray Diffraction | 2.90 | Inactive | ONO-3080573 (antagonist) |

| 4Z34 | X-ray Diffraction | - | Inactive | ONO-9780307 (antagonist) |

| - | Cryo-EM | - | Active | ONO-0740556 (agonist), Gi |

| - | Cryo-EM | - | Active | CpY (non-lipid agonist), Gi |

| 9IZG | Cryo-EM | - | Active | LPA, Gq |

Table 2: Structural Data for the Human LPA1 Receptor.

Key Structural Features of the LPA1 Receptor Binding Pocket

The binding pocket of the LPA1 receptor is a fascinating example of molecular recognition, capable of accommodating not only the endogenous lipid ligand LPA but also a variety of synthetic agonists and antagonists. The pocket is amphipathic, with distinct regions that interact with the different moieties of LPA.[5]

Key residues that have been identified through structural and mutagenesis studies as crucial for ligand binding and receptor activation include:

-

R124 (R3.28) and Q125 (Q3.29): These residues are critical for interacting with the phosphate (B84403) head group of LPA and are essential for receptor activity.[15][16]

-

K39: Located in the N-terminus, this residue plays a key role in the binding of LPA-type agonists.[16][17]

-

W271 (W6.48): This highly conserved tryptophan residue is involved in the activation mechanism, with its movement contributing to the conformational changes required for G protein coupling.[15]

-

D129 (D3.33): This residue contributes to the negative charge of the binding pocket, which is important for the recognition of positively charged ligands like the non-lipid agonist CpY.[9]

The ability of the LPA1 receptor to bind a diverse range of ligands is attributed to the shape and flexibility of its binding pocket, which is described as more spherical compared to other lipid receptors.[5] This structural feature allows for the accommodation of ligands with varying acyl chain lengths.[5]

LPA1 Receptor Signaling Pathways

Upon agonist binding, the LPA1 receptor undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G proteins. This initiates several downstream signaling cascades:

Caption: LPA1 Receptor Signaling Pathways.

Experimental Protocols for Studying LPA1 Receptor Binding and Function

A variety of sophisticated experimental techniques are employed to investigate the structural and functional aspects of the LPA1 receptor. Detailed methodologies for key experiments are provided below.

Cryo-Electron Microscopy (Cryo-EM) for Structure Determination

Cryo-EM has emerged as a powerful technique for determining the high-resolution structures of GPCRs in complex with their binding partners.

Caption: Cryo-EM Workflow for LPA1 Structure Determination.

Detailed Methodology:

-

Construct Design and Expression: The human LPA1 receptor is co-expressed with the heterotrimeric G protein (e.g., Gi or Gq) in insect or mammalian cells. Often, modifications such as fusion to stabilizing proteins or nanobodies are employed to enhance complex stability and size for better imaging.

-